molecular formula C11H17Br2N B1379319 (3-Bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide CAS No. 1461706-68-2

(3-Bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide

Cat. No.: B1379319
CAS No.: 1461706-68-2
M. Wt: 323.07 g/mol
InChI Key: CKMDMGZKBXJRGA-UHFFFAOYSA-N
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Description

(3-Bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide is an organic compound with the molecular formula C₁₁H₁₇Br₂N. It is a brominated amine derivative, often used in various chemical syntheses and research applications. The compound is known for its reactivity due to the presence of both bromine and amine functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide typically involves the reaction of (2-methylphenyl)methylamine with 3-bromopropyl bromide. The reaction is carried out in an appropriate solvent, such as acetonitrile or dichloromethane, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with controlled temperature and pressure conditions to ensure high yield and purity. The final product is often obtained in powder form and packaged under inert conditions to prevent degradation.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of various derivatives.

    Oxidation Reactions: The amine group can undergo oxidation to form corresponding imines or nitriles under specific conditions.

    Reduction Reactions: The compound can be reduced to form primary amines or other reduced derivatives.

Common Reagents and Conditions:

    Nucleophiles: Hydroxide ions, amines, thiols.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed:

    Substitution Products: Various substituted amines and alcohols.

    Oxidation Products: Imines, nitriles.

    Reduction Products: Primary amines.

Scientific Research Applications

(3-Bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide involves its interaction with nucleophiles and electrophiles due to the presence of reactive bromine and amine groups. The compound can form covalent bonds with various molecular targets, leading to the formation of new chemical entities. These interactions are crucial in its application in chemical syntheses and biological studies.

Comparison with Similar Compounds

  • (3-Chloropropyl)[(2-methylphenyl)methyl]amine hydrochloride
  • (3-Iodopropyl)[(2-methylphenyl)methyl]amine iodide
  • (3-Bromopropyl)benzylamine hydrobromide

Comparison: (3-Bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide is unique due to its specific bromine substitution, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in various chemical reactions. Its hydrobromide salt form also enhances its solubility and stability, making it suitable for diverse applications.

Properties

IUPAC Name

3-bromo-N-[(2-methylphenyl)methyl]propan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN.BrH/c1-10-5-2-3-6-11(10)9-13-8-4-7-12;/h2-3,5-6,13H,4,7-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMDMGZKBXJRGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCCCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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